Cyclothiazide

Vue d'ensemble

Description

Cyclothiazide est un diurétique benzothiadiazinique et un composé antihypertenseur qui a été initialement introduit aux États-Unis en 1963 par Eli Lilly. Il a été commercialisé sous divers noms tels qu'Anhydron, Acquirel, Doburil, Fluidil, Renazide, Tensodiural et Valmiran . This compound est connu pour sa capacité à inhiber la réabsorption active du chlorure au niveau du tubule distal précoce via le cotransporteur sodium-chlorure, ce qui entraîne une excrétion accrue de sodium, de chlorure et d'eau .

Méthodes De Préparation

Cyclothiazide peut être synthétisé par une série de réactions chimiques impliquant la formation du système cyclique benzothiadiazine. La voie de synthèse implique généralement la réaction d'un composé aromatique chloré avec un groupe sulfonamide, suivie d'une cyclisation pour former le cycle benzothiadiazine . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Cyclothiazide subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés aminés correspondants.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de chlore sur le cycle aromatique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles tels que les amines et les thiols. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les benzothiadizines substituées.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude de la chimie des thiazides.

Biologie : Enquête sur ses effets sur les canaux ioniques et les récepteurs des neurotransmetteurs.

Mécanisme d'action

This compound exerce ses effets en inhibant la réabsorption active du chlorure au niveau du tubule distal précoce via le cotransporteur sodium-chlorure. Cela entraîne une excrétion accrue de sodium, de chlorure et d'eau, ce qui conduit à une diurèse et à une réduction de la pression artérielle . De plus, this compound agit comme un modulateur allostérique positif des récepteurs AMPA et kainate, réduisant la désensibilisation rapide de ces récepteurs et potentialisant les courants de glutamate médiés par l'AMPA . Il agit également comme un modulateur allostérique négatif du récepteur GABA_A, inhibant les courants médiés par le GABA_A .

Applications De Recherche Scientifique

Neurophysiological Effects

Research indicates that cyclothiazide can induce significant changes in neuronal activity:

- Epileptiform Activity : this compound has been demonstrated to induce robust epileptiform activity in hippocampal neurons both in vitro and in vivo. Chronic treatment with this compound results in persistent changes in neuronal excitability, suggesting its potential role as an epileptogenic agent .

- Respiratory Modulation : In studies involving neonatal rat medullary slices, this compound was found to significantly increase the amplitude of respiratory-related nerve activity, indicating its potential application in respiratory disorders .

3.1. Epilepsy Research

This compound's ability to enhance excitatory neurotransmission while inhibiting inhibitory pathways positions it as a valuable tool in epilepsy research. Its unique properties allow researchers to explore mechanisms underlying hyperexcitability and seizure activity, making it a candidate for studying potential therapeutic strategies for epilepsy management.

3.2. Neuroprotective Studies

In models of neurodegeneration, this compound has been utilized to investigate calcium influx mechanisms associated with AMPA receptor activation. The compound's modulation of receptor desensitization can lead to cytotoxicity under certain conditions, providing insights into protective strategies against excitotoxicity in neurodegenerative diseases .

Case Studies and Research Findings

Mécanisme D'action

Cyclothiazide exerts its effects by inhibiting active chloride reabsorption at the early distal tubule via the sodium-chloride cotransporter. This results in increased excretion of sodium, chloride, and water, leading to diuresis and a reduction in blood pressure . Additionally, this compound acts as a positive allosteric modulator of the AMPA and kainate receptors, reducing rapid desensitization of these receptors and potentiating AMPA-mediated glutamate currents . It also acts as a negative allosteric modulator of the GABA_A receptor, inhibiting GABA_A-mediated currents .

Comparaison Avec Des Composés Similaires

Cyclothiazide est similaire à d'autres diurétiques benzothiadiaziniques tels que le diazoxide, l'hydrochlorothiazide et le chlorothiazide . this compound est unique dans sa capacité à moduler les canaux ioniques et les récepteurs des neurotransmetteurs, ce qui en fait un outil précieux dans la recherche neuropharmacologique. Des composés similaires comprennent :

Diazoxide : Un dérivé de la benzothiadiazine utilisé comme vasodilatateur et antihypertenseur.

Hydrochlorothiazide : Un diurétique thiazidique largement utilisé pour le traitement de l'hypertension et de l'œdème.

Chlorothiazide : Un autre diurétique thiazidique avec des applications similaires à l'hydrochlorothiazide.

Les propriétés uniques de this compound, telles que sa modulation des récepteurs AMPA et GABA_A, le distinguent de ces composés similaires et mettent en évidence son importance dans les contextes cliniques et de recherche.

Activité Biologique

Cyclothiazide (CTZ) is a compound primarily recognized for its role as a positive allosteric modulator of AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. Its biological activity extends beyond simple modulation, impacting various physiological processes and inducing significant neurophysiological effects.

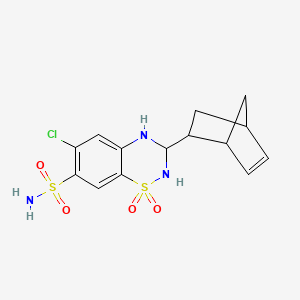

- Chemical Name: 6-Chloro-3,4-dihydro-3-(5-norbornen-2-yl)-2H-1,2,4-benzothiazidiazine-7-sulfonamide-1,1-dioxide

- Molecular Formula: C₁₄H₁₆ClN₃O₄S₂

- Purity: ≥98% .

This compound's primary mechanism involves the inhibition of AMPA receptor desensitization. This action enhances synaptic transmission by prolonging the receptor's active state, leading to increased calcium influx and neurotransmitter release. Additionally, CTZ has been shown to inhibit GABA receptors, which contributes to its pro-epileptic effects .

1. Seizure Induction

CTZ has been demonstrated to induce seizure-like behaviors in various animal models. In a study involving freely moving rats, microinjection of CTZ into the lateral ventricles resulted in dose-dependent seizure behaviors characterized by increased Racine scores (a scale for measuring seizure severity) . Higher doses led to more severe seizure grades and longer durations of seizure activity .

2. Epileptiform Activity

In vitro studies have shown that chronic exposure to CTZ can induce robust epileptiform activity in hippocampal neurons. For instance, treatment with CTZ at 5 μM for 48 hours resulted in 80% of neurons exhibiting epileptiform activity that persisted even after the removal of the drug . This suggests that CTZ may cause lasting changes in neuronal excitability and synaptic plasticity.

3. Respiratory Effects

CTZ has also been observed to enhance respiratory-related nerve activity in neonatal rats. A significant increase in the amplitude of XII nerve activity was recorded following CTZ treatment, indicating potential implications for respiratory control mechanisms .

Table 1: Dose-Response Relationship of this compound Induced Seizure Behaviors

| Dose (μmol) | % Rats with Racine Grade III | % Rats with Racine Grade IV | % Rats with Racine Grade V | Average Seizure Score |

|---|---|---|---|---|

| 0.25 | 20% | 0% | 0% | 0.3 ± 0.2 |

| 0.5 | 50% | 25% | 0% | 2.5 ± 0.9 |

| 0.75 | 14% | 29% | 43% | 3.9 ± 0.4 |

Data indicates a clear dose-dependent increase in seizure severity associated with higher concentrations of CTZ administration .

Study on Epileptiform Activity

A study conducted on hippocampal cultures demonstrated that chronic CTZ treatment led to persistent epileptiform activity even after drug washout, highlighting its potential for inducing long-term alterations in neural circuitry . The study emphasized that CTZ's ability to enhance glutamatergic transmission while inhibiting GABAergic transmission is crucial for its epileptogenic properties.

Effects on Neuronal Calcium Levels

Research has indicated that CTZ significantly increases intracellular calcium levels by blocking AMPA receptor desensitization, which can lead to cytotoxicity under certain conditions . This effect underscores the importance of careful dosage and monitoring during experimental applications.

Propriétés

IUPAC Name |

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCUKUHCLICSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022871 | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER, 2.79e-01 g/L | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron.Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE THAT IS INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. ... /THEY/... HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/, ...AS ANTIHYPERTENSIVE AGENTS...EFFECTS APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...DRUG-INDUCED SODIUM EXCRETION AS DETERMINANT OF REDUCTION OF BLOOD PRESSURE IS SUGGESTED...PERIPHERAL VASCULAR RESISTANCE IS DECR...DIRECT ACTION...ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDES/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, For more Mechanism of Action (Complete) data for CYCLOTHIAZIDE (7 total), please visit the HSDB record page. | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DILUTE ALCOHOL, WHITE TO NEARLY WHITE POWDER | |

CAS No. |

2259-96-3 | |

| Record name | Cyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclothiazide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P71U09G5BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-230, 234 °C, 227 - 228 °C | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.